molecular formula C9H17NO B080681 (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 13962-79-3

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B080681
CAS No.: 13962-79-3
M. Wt: 155.24 g/mol
InChI Key: GTSORJFWHKEXQH-JVHMLUBASA-N
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Description

(1R,5S,9s)-3-Methyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one. This reduction can be achieved using sodium tetrahydridoborate in anhydrous dioxane . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one: This compound is a precursor in the synthesis of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol.

    9-Aza-1-methylbicyclo[3.3.1]nonan-3-ol: Another bicyclic compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within the ring system. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSORJFWHKEXQH-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCC[C@@H](C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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